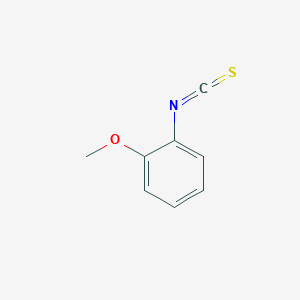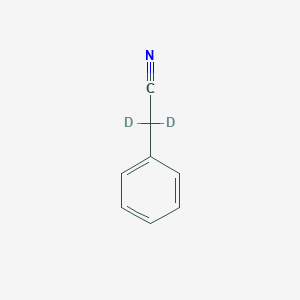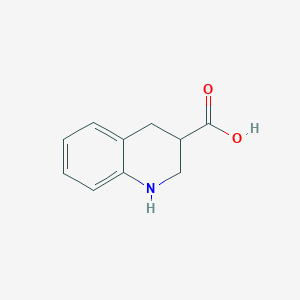
1,2,3,4-Tetrahydrochinolin-3-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid and its derivatives has been achieved through multiple synthetic approaches. Traditional methods include the Pictet-Spengler and Bischler-Nepieralski reactions. Recent advancements have introduced techniques like enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods have facilitated the construction of a variety of derivatives, showcasing the versatility of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid in synthetic chemistry (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid derivatives has been extensively studied to understand their biological and chemical properties. Techniques such as X-ray diffraction, NMR spectroscopy, and single crystal analysis have been employed to characterize these compounds and elucidate their conformational and stereochemical aspects, which are crucial for their biological activity and synthetic utility.
Chemical Reactions and Properties
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid participates in various chemical reactions, including decarboxylation, alkylation, and cycloaddition reactions. These reactions are essential for the synthesis of complex molecules and the development of novel compounds with potential pharmaceutical applications. The compound's reactivity is a key factor in its utility as a building block in organic synthesis.
Physical Properties Analysis
The physical properties of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, such as solubility, melting point, and optical purity, are significant for its application in medicinal chemistry. These properties are determined by its molecular structure and influence its behavior in synthetic and biological systems.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, including acidity, basicity, and reactivity towards various reagents, play a crucial role in its synthetic applications. Understanding these properties is essential for optimizing reaction conditions and developing new synthetic methodologies.
- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (Kotha, Deodhar, & Khedkar, 2014)
- Additional sources from the literature provide further information on the synthesis, molecular structure, chemical reactions, and properties of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid and its derivatives.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
1,2,3,4-Tetrahydrochinolin-3-carbonsäure und ihre Analoga wurden in der medizinischen Chemie ausgiebig untersucht . Sie entfalten vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen . Das heterocyclische Gerüst dieser Verbindung hat in der wissenschaftlichen Gemeinschaft viel Aufmerksamkeit erregt und zur Entwicklung neuartiger Analoga mit potenter biologischer Aktivität geführt .
Biologische Aktivitäten
Die Verbindung gehört zu einer großen Gruppe von Naturprodukten, die als Isochinolin-Alkaloide bekannt sind . Diese Verbindungen, einschließlich this compound, haben vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen gezeigt .
Synthese von Alkaloiden
This compound wird als Vorläufer für verschiedene Alkaloide verwendet, die vielfältige biologische Aktivitäten zeigen . Die C(1)-substituierten Derivate dieser Verbindung sind besonders wichtig, da sie Schlüsselfragmente einer Vielzahl von Alkaloiden und bioaktiven Molekülen sind .
Antineuroinflammatorische Mittel
N-Benzyl-Derivate von 1,2,3,4-Tetrahydrochinolin sind dafür bekannt, als Antineuroinflammatorika zu wirken . Dies deutet darauf hin, dass this compound möglicherweise für die Entwicklung von Behandlungen für neuroinflammatorische Erkrankungen eingesetzt werden könnte .
Asymmetrische Katalyse
1,2,3,4-Tetrahydrochinolin-3-carbonsäurederivate haben breite Anwendungen in der asymmetrischen Katalyse als chirale Gerüste
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation, and its inhibition can lead to the reinvigoration of exhausted immune cells .
Mode of Action
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid derivatives inhibit the PD-1/PD-L1 protein-protein interaction (PPI), thereby blocking the immune checkpoint pathway . This inhibition allows the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway, which is a crucial part of the immune response . By inhibiting this pathway, the compound can potentially enhance the body’s immune response against cancer cells .
Result of Action
The inhibition of the PD-1/PD-L1 PPI by 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid can lead to the reinvigoration of exhausted immune cells . This can enable the host immune cells to detect and eliminate previously “hidden” cancers , leading to potential tumor regression and remission .
Biochemische Analyse
Biochemical Properties
It is known that isoquinoline alkaloids, a group to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds in the same class have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNDFZVAKDYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552780 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114527-53-6 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a simple and efficient method to synthesize 1,2,3,4-tetrahydroquinoline-3-carboxylic acids?
A1: A one-pot synthesis method utilizing the tert-amino effect has been reported as a facile route to obtain 1,2,3,4-tetrahydroquinoline-3-carboxylic acids. [, ] This method employs readily available starting materials like ortho-dialkylaminoaldehydes and Meldrum's acid in the presence of trimethylsilyl chloride (Me3SiCl) within dimethylformamide (DMF) solution. [] This approach offers a streamlined alternative to more complex synthetic pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

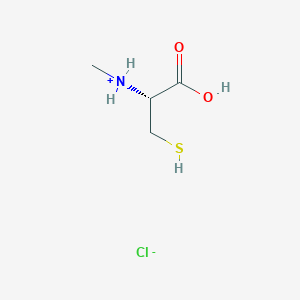


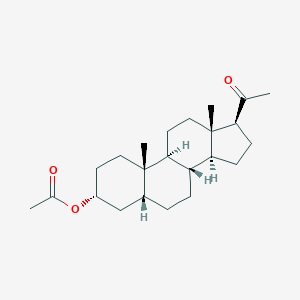
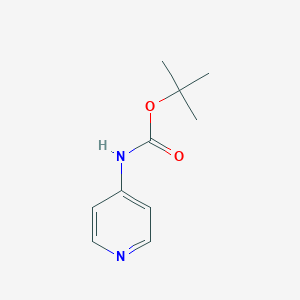



![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
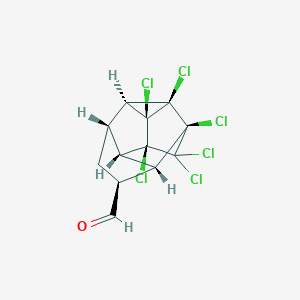

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
